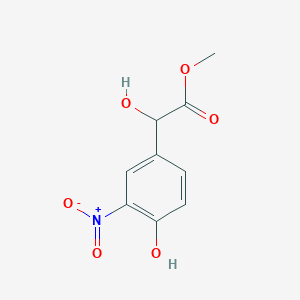

Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate

Description

Properties

IUPAC Name |

methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6/c1-16-9(13)8(12)5-2-3-7(11)6(4-5)10(14)15/h2-4,8,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBMGVWXUGBHEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=C(C=C1)O)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate typically involves the esterification of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for the reduction of the nitro group.

Substitution: Alkyl halides and acid chlorides are often used in substitution reactions involving the hydroxyl groups.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amino derivatives.

Substitution: Formation of ethers or esters.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate exhibits significant antimicrobial properties. Research indicates that derivatives of this compound can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. A study demonstrated that modifications to the nitrophenyl group enhanced antibacterial efficacy against Gram-positive and Gram-negative bacteria .

2. Anti-inflammatory Properties

This compound has shown promise in reducing inflammation in various biological models. Its mechanism involves the inhibition of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. In vitro studies have indicated that methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate can significantly lower levels of interleukin-6 and tumor necrosis factor-alpha (TNF-α) in activated macrophages .

3. Cancer Research

The compound's role in cancer treatment is under investigation, particularly regarding its effects on tumor cell proliferation. Preliminary findings suggest that it can induce apoptosis in certain cancer cell lines by activating specific apoptotic pathways . This opens avenues for further research into its potential as an adjunct therapy in oncology.

Agrochemical Applications

1. Herbicide Development

Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate has been explored as a lead compound for developing herbicides. Its structural features allow it to interact with plant growth regulators, potentially leading to selective herbicidal activity against weeds while minimizing damage to crops . Field trials have shown promising results in controlling weed populations without affecting crop yield.

2. Insect Repellents

Research has indicated that this compound can be utilized in formulating insect repellents. Its efficacy against common agricultural pests has been documented, suggesting a dual role as both a protective agent for crops and a means to reduce reliance on synthetic pesticides .

Materials Science Applications

1. Polymer Chemistry

The synthesis of polymers incorporating methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate has been explored for creating materials with enhanced mechanical properties and thermal stability. These polymers can be used in coatings and adhesives, providing improved durability and resistance to environmental factors .

2. Nanotechnology

In nanotechnology, this compound serves as a precursor for synthesizing nanoparticles with unique optical properties. These nanoparticles have potential applications in drug delivery systems and imaging technologies due to their biocompatibility and ability to be functionalized with targeting moieties .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate involves its interaction with various molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, affecting their function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several nitro- and hydroxy-substituted phenylacetic acid derivatives. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison

Functional Group Variations

- Ester vs. Acid : Replacing the methyl ester in the parent compound with a free carboxylic acid (e.g., 2-(4-hydroxy-3-nitrophenyl)acetic acid, CAS 10463-20-4) reduces molecular weight by 44.05 g/mol and alters solubility and bioavailability .

- Fluorination at the 3-position (CAS 169339-41-7) increases electronegativity, which may enhance metabolic stability compared to hydroxyl/nitro analogs .

Hydrogen-Bonding Patterns

The α-hydroxy ester and 4-hydroxy-3-nitro groups in the parent compound facilitate extensive hydrogen-bonding networks, as observed in crystal structures of related nitroaromatics . For example, the nitro group can act as a hydrogen-bond acceptor, while the hydroxyl groups serve as donors, influencing supramolecular aggregation and stability .

Biological Activity

Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate is a compound of significant interest in medicinal chemistry due to its unique chemical structure and biological properties. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a hydroxyl group and a nitro group attached to a phenyl ring, which contributes to its reactivity and biological activity. The nitro group at the para position enhances its potential as a bioactive agent compared to similar compounds lacking this functional group.

The biological activity of methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate can be attributed to several mechanisms:

- Enzyme Interaction : The hydroxy group can form hydrogen bonds with enzymes, influencing their catalytic activity. This interaction is crucial in biochemical assays and enzyme-catalyzed reactions.

- Cytotoxicity : Studies indicate that compounds with nitro groups can exhibit cytotoxic effects through various pathways, including inhibition of topoisomerase and alkylation of DNA .

- Antimicrobial Activity : The compound has shown potential antimicrobial properties, which may be linked to its structural characteristics that allow it to disrupt microbial cell functions .

Anticancer Activity

Research has demonstrated that methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate exhibits promising anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) cells. The compound enhances caspase-3 activity, a marker of apoptosis, confirming its potential as an anticancer agent .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial efficacy. Preliminary studies suggest it possesses moderate antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. Further investigations are needed to elucidate the specific mechanisms underlying its antimicrobial effects .

Comparative Analysis

To better understand the unique properties of methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Notable Features |

|---|---|---|---|

| Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate | High | Moderate | Nitro group enhances bioactivity |

| Methyl 2-hydroxy-2-(3-nitrophenyl)acetate | Moderate | Low | Lacks para-nitro substitution |

| Methyl 2-hydroxy-2-(4-aminophenyl)acetate | Moderate | Moderate | Amino group may reduce reactivity |

Case Studies

- Anticancer Mechanism : A study on the compound's effects on MDA-MB-231 cells revealed that treatment with methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate led to significant morphological changes indicative of apoptosis. The study measured caspase activation levels, confirming the compound's role in inducing programmed cell death .

- Antimicrobial Efficacy : In a controlled experiment assessing the antimicrobial properties against Staphylococcus aureus, the compound demonstrated notable inhibition zones in agar diffusion tests, suggesting its potential utility in developing new antimicrobial agents .

Q & A

Q. What structural features differentiate this compound from Methyl 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetate in drug design?

- Methodological Answer :

- Hydrogen Bonding : The nitro group increases acidity (pKa ~4.2) vs. amino groups (pKa ~9.5), altering target selectivity .

- Electron Density : Nitro groups reduce aromatic ring electron density, affecting π-π stacking in receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.